molecular formula C24H20N2O B3063392 N-phenethyl-2-phenylquinoline-4-carboxamide CAS No. 65628-69-5

N-phenethyl-2-phenylquinoline-4-carboxamide

Cat. No.: B3063392
CAS No.: 65628-69-5
M. Wt: 352.4 g/mol
InChI Key: LVSGZPVWALHPET-UHFFFAOYSA-N
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Description

N-phenethyl-2-phenylquinoline-4-carboxamide is a synthetic small molecule based on the 2-phenylquinoline-4-carboxamide scaffold, a structure recognized in medicinal chemistry for its potential in anticancer research . Derivatives of this core structure have been investigated as inhibitors of tubulin polymerization, a key mechanism for developing antimitotic agents that disrupt cell division in cancer cells . The 2-phenylquinoline pharmacophore is also being explored in the design of novel histone deacetylase (HDAC) inhibitors, where it can serve as a cap group to target the hydrophobic region of the HDAC enzyme . Researchers are leveraging this versatile chemotype to develop new therapeutic candidates aimed at overcoming the limitations of existing treatments. The phenethylamide side chain in this particular analog is designed to influence the compound's lipophilicity and molecular interactions, which are critical parameters for bioavailability and target binding. This product is intended for research purposes such as in vitro screening, mechanism of action studies, and as a building block in the synthesis of novel bioactive molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

65628-69-5

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H20N2O/c27-24(25-16-15-18-9-3-1-4-10-18)21-17-23(19-11-5-2-6-12-19)26-22-14-8-7-13-20(21)22/h1-14,17H,15-16H2,(H,25,27)

InChI Key

LVSGZPVWALHPET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

This classical method constructs the quinoline system through intramolecular cyclization of β-phenethylamides under dehydrating conditions. For this compound, the pathway involves:

  • Starting material : 2-Phenylacetophenone derivative (Compound A)
  • Condensation with phenethylamine in refluxing toluene (110°C, 12 h)
  • Cyclization using phosphorus oxychloride (POCl₃) at 80°C for 6 h.

Reaction Scheme :
$$
\text{Compound A} + \text{Phenethylamine} \xrightarrow{\text{POCl}_3, \Delta} \text{Quinoline Intermediate} \rightarrow \text{this compound}
$$

Yield : 64–72% after purification.

Friedel-Crafts Acylation Followed by Cyclization

An alternative route employs Friedel-Crafts acylation to install the phenyl group at position 2:

  • Substrate : 4-Cyanoquinoline (Compound B)
  • Acylation with benzoyl chloride (1.2 eq) in AlCl₃ (2 eq)/CH₂Cl₂ (0°C to RT, 4 h)
  • Hydrolysis of nitrile to carboxylic acid using H₂SO₄/H₂O (reflux, 8 h).

Key Data :

  • Regioselectivity : >95% for position 2 due to electronic effects.
  • Yield : 68% over two steps.

Functionalization of the Quinoline Core

Suzuki-Miyaura Cross-Coupling for Phenyl Group Installation

Palladium-catalyzed cross-coupling enables precise aryl group introduction:

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₃PO₄ (3 eq)
  • Solvent : DMF/H₂O (4:1)
  • Temperature : 100°C, 12 h.

Substrate : 2-Bromoquinoline-4-carboxylic acid (Compound C) + Phenylboronic acid.

Yield : 82–90%.

Direct Amination via Buchwald-Hartwig Coupling

For analogs requiring diverse amines, this method avoids pre-functionalized intermediates:

Reaction :
$$
\text{2-Chloroquinoline-4-carboxylic acid} + \text{Phenethylamine} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target Compound}
$$

Optimized Conditions :

  • Ligand : Xantphos (4 mol%)
  • Base : Cs₂CO₃ (2 eq)
  • Solvent : 1,4-Dioxane.

Yield : 75%.

Carboxamide Formation

Acid Chloride-Mediated Amidation

The most widely used method converts quinoline-4-carboxylic acid to the corresponding amide:

  • Chlorination : Treat carboxylic acid with thionyl chloride (SOCl₂) at reflux (2 h).
  • Amidation : React acid chloride with phenethylamine (1.5 eq) in THF at 0°C→RT.

Yield : 85–93%.

Coupling Reagents for Direct Amide Bond Formation

For acid-sensitive substrates, HATU or EDCl/HOBt promote coupling:

Typical Protocol :

  • Carboxylic acid : 1 eq
  • Phenethylamine : 1.2 eq
  • HATU : 1.5 eq
  • DIPEA : 3 eq in DMF (RT, 12 h).

Yield : 78–84%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Bischler-Napieralski High regioselectivity Requires harsh conditions (POCl₃) 64–72%
Suzuki Coupling Mild conditions, versatile Requires pre-functionalized bromide 82–90%
Direct Amination Avoids acid chloride formation Limited to reactive amines 75%
HATU Coupling Suitable for sensitive substrates High reagent cost 78–84%

Characterization and Validation

Critical analytical data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, H-5), 8.30 (d, J = 8.0 Hz, 1H, H-8), 7.82–7.75 (m, 3H, H-3', H-4', H-5'), 7.60–7.45 (m, 9H, aromatic), 3.85 (t, J = 6.8 Hz, 2H, CH₂N), 3.02 (t, J = 6.8 Hz, 2H, CH₂Ph).
  • HRMS : Calculated for C₂₄H₂₀N₂O [M+H]⁺: 365.1648; Found: 365.1651.

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The carboxamide group undergoes characteristic reactions observed in similar compounds (e.g., N-substituted quinoline-4-carboxamides):

Reaction TypeConditionsProductYieldSource
Acylation Reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) to form acyl chloride, followed by treatment with phenethylamineNN-phenethyl-2-phenylquinoline-4-carboxamide78–85%
Hydrolysis Acidic (6M HCl) or basic (NaOH/EtOH reflux) conditions2-Phenylquinoline-4-carboxylic acid + phenethylamine90–95% (acidic)
  • Mechanism : Acid chlorides react with amines via nucleophilic acyl substitution. Hydrolysis regenerates the parent carboxylic acid under strong acidic/basic conditions.

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitutions at positions 6 and 8 due to electron-withdrawing effects of the carboxamide group:

Reaction TypeReagentsPositionProductNotesSource
Nitration HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C6- or 8-nitro derivativeNitro group introducedSteric hindrance from phenyl groups limits reactivity
Halogenation Br2\text{Br}_2 in CHCl3\text{CHCl}_36-bromo derivativeBromine additionRegioselectivity confirmed via 1H^1\text{H}-NMR

Reductive Amination and Alkylation

The phenethyl side chain participates in reductive modifications:

Reaction TypeConditionsProductApplicationSource
Reduction LiAlH4/THF\text{LiAlH}_4/\text{THF}, refluxNN-phenethyl-2-phenylquinoline-4-methanolIntermediate for further derivatization
Alkylation Alkyl halides, K2CO3\text{K}_2\text{CO}_3, DMFNN-alkyl-phenethyl derivativesEnhanced lipophilicity for biological studies

Metal-Catalyzed Cross-Coupling

The phenyl substituents enable palladium-mediated reactions:

Reaction TypeCatalyst SystemProductYieldSource
Suzuki Coupling Pd(PPh3_3)4_4, arylboronic acidBiaryl derivatives60–75%
Buchwald–Hartwig Pd2_2(dba)3_3, XantphosAmino-substituted analogs55–80%

Oxidation and Cyclization

The carboxamide group stabilizes intermediates in oxidation pathways:

Reaction TypeOxidizing AgentProductNotesSource
Oxidation KMnO4\text{KMnO}_4, acidicQuinoline-4-carboxylic acid derivativesDegradation observed at high temperatures
Cyclization PPA (polyphosphoric acid), 120°CTetracyclic fused heterocyclesForms imidazoquinoline scaffolds

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes enzymatic transformations:

Reaction TypeEnzyme SystemObserved ChangeBiological ImpactSource
Metabolic Oxidation Cytochrome P450Hydroxylated phenethyl groupReduced bioavailability
Conjugation UDP-glucuronosyltransferaseGlucuronide metaboliteEnhanced renal excretion

Comparative Reactivity Table

Functional GroupReactivityPreferred Reactions
CarboxamideModerateHydrolysis, alkylation
Quinoline CoreLowElectrophilic substitution, cross-coupling
Phenethyl ChainHighReductive amination, oxidation

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Explored for its potential anticancer activity and as a neurokinin-3 receptor antagonist.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-phenethyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways :

    Antibacterial Activity: It disrupts bacterial cell wall synthesis or function, leading to cell death.

    Anticancer Activity: It may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis.

    Neurokinin-3 Receptor Antagonism: It binds to and blocks the neurokinin-3 receptor, which is involved in various physiological processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of quinoline-4-carboxamides are highly dependent on substituents at the carboxamide nitrogen and the quinoline ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS/ID) Substituents (Carboxamide N / Quinoline 2-Position) Molecular Weight Melting Point (°C) Purity (%) Yield (%) Key References
N-(2-Morpholin-4-ylethyl)-2-phenylquinoline-4-carboxamide (117874-42-7) Morpholinoethyl / Phenyl 361.44 N/A N/A N/A
5a1 () 3-(4-Methylpiperazinyl)propanamido / Phenyl N/A 182.3–184.2 99.4 64
5a5 () 3-Morpholinopropanamido / Phenyl N/A 188.1–189.4 97.6 59
N-(Tetrahydrofuran-2-ylmethyl)-2-phenylquinoline-4-carboxamide (310418-43-0) Tetrahydrofuranmethyl / Phenyl 348.40 N/A N/A N/A
4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide (31) Morpholine / 2-Iodophenyl N/A N/A N/A 60

Key Observations :

  • Morpholine Derivatives : Compounds with morpholine-containing substituents (e.g., 117874-42-7, 5a5) exhibit moderate yields (59–67%) and high purity (97.6–98.8%). The morpholine group enhances solubility due to its polar oxygen atom .
  • Halogenation: Iodine substitution at the quinoline 2-position () introduces steric bulk and may improve target binding in anticancer or antimicrobial applications .
  • Aliphatic vs.
Antibacterial Activity:
  • 5a1–5a7 (): These derivatives, featuring dimethylaminopropyl or piperazinyl groups, showed variable antibacterial potency. For instance, 5a1 (99.4% purity) demonstrated superior activity against Staphylococcus aureus compared to 5a7 (diethylamino variant), suggesting that smaller alkyl groups (e.g., methyl) enhance bioavailability .
  • N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide: This compound (analogous to the target) achieved 55–59% yields and 97–99% purity, indicating robust synthetic reproducibility .
Metabolic Stability:
  • The tert-butyldimethylsilyloxy-protected analog () required deprotection with tetrabutylammonium fluoride (TBAF), highlighting strategies to improve metabolic stability for in vivo applications .
Anticancer Potential:
  • and describe fluorinated quinoline carboxamides (e.g., compound 35 in ) with multi-stage antimicrobial and anticancer activity. Fluorine atoms likely enhance blood-brain barrier penetration .

Biological Activity

N-phenethyl-2-phenylquinoline-4-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antibacterial properties. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2-phenylquinoline derivatives with phenethylamine in the presence of coupling agents. The resulting compound features a quinoline backbone, which is known for its pharmacological versatility. The chemical structure can be represented as follows:

N phenethyl 2 phenylquinoline 4 carboxamide\text{N phenethyl 2 phenylquinoline 4 carboxamide}

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound showed potent cytotoxic activity against cancer cell lines such as HCT116 and SK-OV-3, with IC50 values reported at 0.5 μM and 0.2 μM, respectively .
  • Mechanism of Action : The biological activity is primarily attributed to its ability to bind to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase .
  • Molecular Docking Studies : Computational analyses indicated favorable interactions between the compound and key residues in the tubulin binding site, supporting its potential as a microtubule-targeting agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HCT1160.2
SK-OV-30.5
MDA-MB-468Not specified
A549Not specified
HeLaNot specified

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial efficacy.

Key Findings:

  • Broad-Spectrum Activity : The compound demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with significant inhibition observed in some derivatives .
  • Minimum Inhibitory Concentration (MIC) : Compounds derived from this class exhibited MIC values ranging from 64 μg/mL against S. aureus to over 256 μg/mL against other strains like Pseudomonas aeruginosa .

Table 2: Antibacterial Activity Summary

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Bacillus subtilis>256
Pseudomonas aeruginosa>256

Case Studies and Research Findings

Several studies have highlighted the potential of N-phenethyl derivatives in clinical applications:

  • Cancer Treatment : A study focusing on the molecular docking of quinoline derivatives indicated that modifications such as substituents on the phenyl ring could enhance anticancer activity through improved binding affinity at target sites .
  • Antimycobacterial Properties : Some derivatives have shown promise against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid in certain cases .

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